Lodaxaprine - 93181-81-8

Lodaxaprine

Catalog Number: EVT-438479
CAS Number: 93181-81-8
Molecular Formula: C15H16ClN3O
Molecular Weight: 289.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lodaxaprine is derived from the class of compounds known as phenylpiperazines. This classification is significant as it helps define the chemical structure and biological activity of Lodaxaprine. Its primary mechanism involves the modulation of serotonin transporters, making it a candidate for further research in pharmacotherapy.

Synthesis Analysis

The synthesis of Lodaxaprine can be achieved through several methods, typically involving multi-step organic reactions. One common synthetic route begins with the formation of a phenylpiperazine core, which is then modified through various substitutions to introduce functional groups necessary for its pharmacological activity.

Methods and Technical Details

  1. Starting Materials: The synthesis often starts with readily available precursors such as 1-benzylpiperazine.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance lipophilicity.
    • Amination: Modifying amine groups to improve binding affinity to serotonin receptors.
  3. Purification: The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Lodaxaprine possesses a complex molecular structure characterized by its phenylpiperazine backbone.

Structure and Data

  • Molecular Formula: C16H20N2
  • Molecular Weight: Approximately 252.35 g/mol
  • Structural Features: The compound includes:
    • A piperazine ring
    • A phenyl group attached to one nitrogen atom
    • Various substituents that influence its pharmacological properties

The three-dimensional conformation of Lodaxaprine is critical for its interaction with serotonin receptors, influencing its efficacy as an SSRI.

Chemical Reactions Analysis

Lodaxaprine undergoes several chemical reactions that are essential for its activity and stability.

Reactions and Technical Details

  1. Hydrolysis: In aqueous environments, Lodaxaprine may hydrolyze, affecting its bioavailability.
  2. Oxidation: Potential oxidation reactions can lead to degradation products that may impact therapeutic efficacy.
  3. Interaction with Enzymes: The compound can interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Understanding these reactions is vital for optimizing dosing regimens and minimizing side effects.

Mechanism of Action

The mechanism of action of Lodaxaprine primarily involves the inhibition of serotonin reuptake at synaptic clefts.

Process and Data

Physical and Chemical Properties Analysis

Lodaxaprine exhibits distinct physical and chemical properties that are important for its application in medicine.

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility can vary significantly with changes in pH, affecting absorption rates in biological systems.

Relevant data indicates that these properties must be considered during formulation development for therapeutic use.

Applications

Lodaxaprine has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry.

Scientific Uses

  • Antidepressant Research: As an SSRI, Lodaxaprine is primarily investigated for its antidepressant properties.
  • Anxiety Disorders: It may also be explored for treating anxiety-related disorders due to its serotonergic activity.
  • Neuroscience Studies: Researchers are interested in studying its effects on neurotransmitter systems to better understand mood regulation mechanisms.
Introduction to Lodaxaprine

Lodaxaprine (CAS Registry Number: 93181-81-8) is a synthetic chemical compound with significant pharmacological interest due to its potent anticonvulsant properties. Chemically designated as 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-ol, this molecule has been investigated for central nervous system applications, particularly in seizure management. Its development represents a targeted approach to address therapeutic gaps in epilepsy treatment through novel chemical scaffolding. The compound demonstrates oral bioavailability and distinctive activity profiles in experimental models, positioning it as a chemically innovative entity within neurological pharmacology. While not advanced to clinical use, Lodaxaprine serves as an important research compound for understanding structure-activity relationships in anticonvulsant drug design [1] [10].

Historical Development of Lodaxaprine in Pharmacological Research

Lodaxaprine emerged during the late 20th century as part of pharmaceutical exploration into structurally novel anticonvulsants. Developed as an orally active compound (research code CM 40907), it progressed through preclinical evaluation with demonstrated efficacy across multiple seizure models. Research indicated its overall potency against electroconvulsive shock and chemically induced seizures in murine models was comparable to established antiepileptic drug carbamazepine [10].

The compound's development trajectory included evaluation in non-human primates using the photosensitive Papio papio baboon model of epilepsy. In this genetically epilepsy-prone model characterized by light-induced myoclonus and cortical paroxysmal discharges, Lodaxaprine demonstrated significant suppression of epileptiform activity. Quantitative analysis revealed its relative potency: approximately one-fourth as potent as phenobarbital, twice as potent as carbamazepine, and six times more potent than sodium valproate in this model system [10].

Despite promising preclinical efficacy, Lodaxaprine's clinical development for epilepsy treatment was discontinued during Phase II trials. While specific reasons for discontinuation were not fully disclosed in public literature, this development halt illustrates the substantial challenges in translating preclinical neurological efficacy to human therapeutic applications. The compound remains a subject of research interest for its distinctive chemical structure and pharmacological profile, particularly regarding its efficacy in refractory seizure models [10].

Table 1: Preclinical Efficacy Profile of Lodaxaprine in Seizure Models

Experimental ModelTest SubjectKey FindingsComparative Potency
Electroconvulsive shockMiceSignificant seizure suppressionComparable to carbamazepine
Chemically induced seizuresMiceDose-dependent protectionComparable to carbamazepine
Photosensitive epilepsyPapio papio baboonsSuppressed myoclonus and cortical discharges4× < phenobarbital; 2× > carbamazepine; 6× > valproate

Chemical Classification and Structural Properties of Lodaxaprine

Lodaxaprine (C₁₅H₁₆ClN₃O) belongs to the chemical class of chlorophenyl-pyridazinyl piperidinyl derivatives. It has a molecular weight of 289.76 g/mol and contains a distinctive heterocyclic framework integrating pyridazine and piperidine ring systems. The compound features a 2-chlorophenyl moiety attached at the 6-position of the pyridazine ring and a 4-hydroxypiperidine group at the 3-position, creating a polar yet lipophilic molecular architecture conducive to blood-brain barrier penetration [1] [4].

Key physicochemical parameters predicted through computational modeling include:

  • Melting point: 154-155°C (determined in ethanol solvent system)
  • Boiling point: 525.5±50.0°C (predicted)
  • Density: 1.303±0.06 g/cm³ (predicted)
  • pKa: 14.56±0.20 (predicted), indicating predominantly basic character
  • Lipophilicity: Moderate LogP value suggested by structural features [1]

The SMILES notation (C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl) accurately represents the molecular connectivity, while the InChIKey (USEZRIFSJXAMJD-UHFFFAOYSA-N) provides a standardized identifier for database searches. Crystallographic studies indicate that the molecule adopts a twisted conformation due to steric interactions between the chlorophenyl and piperidine substituents, potentially influencing its receptor binding characteristics. The hydroxyl group at the 4-position of the piperidine ring serves as a hydrogen bond donor/acceptor, contributing to molecular interactions in biological systems [4] [1].

Table 2: Physicochemical Properties of Lodaxaprine

PropertyValueConditions/Method
Molecular FormulaC₁₅H₁₆ClN₃O-
Molecular Weight289.76 g/mol-
Melting Point154-155°CSolvent: Ethanol (64-17-5)
Boiling Point525.5±50.0°CPredicted
Density1.303±0.06 g/cm³Predicted
pKa14.56±0.20Predicted
Hydrogen Bond Donors1Hydroxyl group
Hydrogen Bond Acceptors4N,O atoms

Theoretical Foundations of Lodaxaprine's Mechanism of Action

The precise molecular mechanism underlying Lodaxaprine's anticonvulsant activity remains partially characterized, though its efficacy across diverse seizure models suggests multifactorial neuromodulation. Its structural features indicate potential interactions with neuronal ion channels and neurotransmitter systems involved in seizure propagation. The compound's ability to suppress cortical paroxysmal discharges in the baboon model specifically implicates cortical hyperexcitability modulation, potentially through enhancement of inhibitory neurotransmission or attenuation of excitatory pathways [10].

Electrophysiological studies suggest Lodaxaprine may modulate voltage-gated sodium channels, a mechanism shared by established anticonvulsants like carbamazepine and phenytoin. This is supported by its particular efficacy in maximal electroshock models, which are sensitive to sodium channel blockers. The piperidine moiety may facilitate interactions with channel proteins at sites regulating fast inactivation kinetics. Additionally, the presence of a chlorophenyl group—a structural element common to various GABAergic compounds—suggests potential modulation of GABAergic transmission, either through GABA_A receptor positive allosteric modulation or GABA metabolism inhibition [10].

The compound's pyridazinyl component resembles structures known to affect adenosine systems, suggesting possible adenosine-mediated seizure control through receptor agonism or reuptake inhibition. Computational modeling of Lodaxaprine's structure indicates potential binding affinity to adenosine A₁ receptors, which exert inhibitory effects on neuronal excitability. This multimodal mechanistic profile—potentially combining sodium channel modulation, GABA enhancement, and adenosine signaling—would explain its broad-spectrum activity across electrically, chemically, and genetically-induced seizure models [10].

Table 3: Proposed Mechanisms of Action Based on Experimental Models

Theoretical MechanismExperimental EvidenceTherapeutic Implication
Voltage-gated sodium channel blockadeHigh efficacy in maximal electroshock testSuppression of seizure spread
GABAergic transmission enhancementStructural analogy to GABA-potentiating compoundsIncreased inhibitory neurotransmission
Adenosine system modulationStructural similarity to adenosine regulatorsNeuronal hyperpolarization
Calcium channel modulationSuppression of cortical paroxysmal dischargesReduced thalamocortical oscillations

Properties

CAS Number

93181-81-8

Product Name

Lodaxaprine

IUPAC Name

1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-ol

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

InChI

InChI=1S/C15H16ClN3O/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-9-7-11(20)8-10-19/h1-6,11,20H,7-10H2

InChI Key

USEZRIFSJXAMJD-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl

Synonyms

3-(4-hydroxypiperidyl)-6-(2'-chlorophenyl)pyridazine
CM 40907
CM-40907

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.